2-((4-Methoxybenzoyloxy)methyl)oxirane
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Overview
Description
2-((4-Methoxybenzoyloxy)methyl)oxirane is an organic compound with the molecular formula C11H12O4. It is a derivative of oxirane, which is a three-membered cyclic ether. The compound features a methoxybenzoyloxy group attached to the oxirane ring, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzoyloxy)methyl)oxirane typically involves the reaction of 4-methoxybenzoyl chloride with glycidol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an ester linkage between the benzoyl group and the glycidol, followed by the cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxybenzoyloxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions to form substituted products.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Functionalized derivatives with various substituents depending on the nucleophile used.
Scientific Research Applications
2-((4-Methoxybenzoyloxy)methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzoyloxy)methyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The ring-opening reactions are typically catalyzed by acids or bases, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxybenzoyloxy group may also contribute to the compound’s activity by enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxyphenoxy)methyl)oxirane
- 2-((4-Methoxybenzyl)oxy)methyl)oxirane
- 2-((4-Bromophenoxy)methyl)oxirane
Uniqueness
2-((4-Methoxybenzoyloxy)methyl)oxirane is unique due to the presence of the methoxybenzoyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12O4 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 4-methoxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-13-9-4-2-8(3-5-9)11(12)15-7-10-6-14-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
UHCJWFWQAJFHBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2CO2 |
Origin of Product |
United States |
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